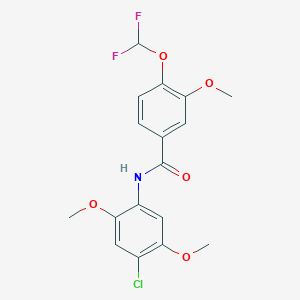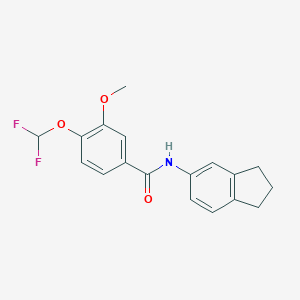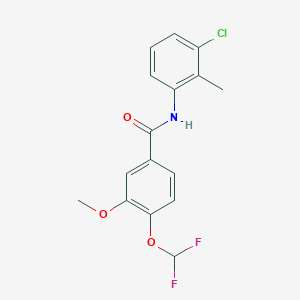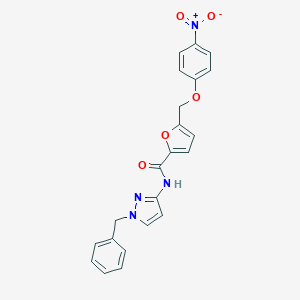![molecular formula C15H15F3N4O B279852 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 'compound X' and is used in the study of various biochemical and physiological processes. In
作用機序
The mechanism of action of compound X involves the inhibition of certain enzymes and proteins involved in various biochemical and physiological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation. It has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the activity of COX-2. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and division of cancer cells by inhibiting the activity of certain kinases.
実験室実験の利点と制限
One of the advantages of using compound X in lab experiments is its specificity. It has been found to selectively inhibit certain enzymes and proteins, making it a valuable tool for studying specific biochemical and physiological processes. However, one of the limitations of using compound X is its potential toxicity. It has been found to have cytotoxic effects on certain cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of compound X. One direction is the development of more potent and selective inhibitors of certain enzymes and proteins. Another direction is the exploration of its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Additionally, the study of its potential toxicity and side effects is an important area for future research.
In conclusion, compound X is a valuable tool in scientific research with potential therapeutic applications. Its specificity and ability to selectively inhibit certain enzymes and proteins make it a valuable tool for studying various biochemical and physiological processes. However, its potential toxicity and side effects must be taken into consideration when using it in lab experiments. Future research should focus on the development of more potent and selective inhibitors and the exploration of its potential therapeutic applications.
合成法
The synthesis of compound X involves the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid with 3-(pyridin-3-ylmethyl)amine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then acetylated using acetic anhydride to obtain 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide.
科学的研究の応用
Compound X has been widely used in scientific research to study the effects of various biochemical and physiological processes. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. It has also been used in the study of protein-protein interactions, enzyme inhibition, and drug discovery.
特性
分子式 |
C15H15F3N4O |
|---|---|
分子量 |
324.3 g/mol |
IUPAC名 |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)13-6-12(11-3-4-11)22(21-13)9-14(23)20-8-10-2-1-5-19-7-10/h1-2,5-7,11H,3-4,8-9H2,(H,20,23) |
InChIキー |
ZYFOEAGIIGHQHO-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC(=NN2CC(=O)NCC3=CN=CC=C3)C(F)(F)F |
正規SMILES |
C1CC1C2=CC(=NN2CC(=O)NCC3=CN=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)


![N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B279779.png)


![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)
